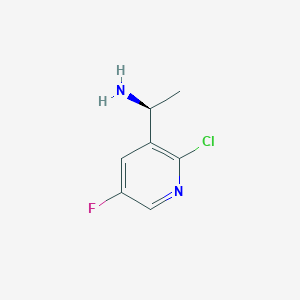

(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C7H8ClFN2 |

|---|---|

Molekulargewicht |

174.60 g/mol |

IUPAC-Name |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m0/s1 |

InChI-Schlüssel |

CMKFVUUBASACSH-BYPYZUCNSA-N |

Isomerische SMILES |

C[C@@H](C1=C(N=CC(=C1)F)Cl)N |

Kanonische SMILES |

CC(C1=C(N=CC(=C1)F)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction of Nitro Precursors to Amines

One widely employed method involves the reduction of 2-chloro-5-fluoro-3-nitropyridine to 2-chloro-5-fluoropyridin-3-amine using iron powder and ammonium chloride or acetic acid under reflux conditions in mixed solvents such as tetrahydrofuran (THF), ethanol, and water. This reduction proceeds efficiently with yields ranging from approximately 70% to over 90% depending on conditions (Table 1).

| Entry | Reducing Agent | Solvent System | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fe + NH4Cl | THF, EtOH, H2O | Reflux | 5 h | 82-85 | Filtration and extraction steps |

| 2 | Fe | Acetic acid | 80 °C | 0.5 h | 90+ | Concentration and neutralization |

Table 1: Reduction of 2-chloro-5-fluoro-3-nitropyridine to 2-chloro-5-fluoropyridin-3-amine

Introduction of the Chiral Ethanamine Side Chain

The key step to obtain (S)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine involves the formation of the ethanamine substituent at the 3-position of the pyridine ring. Two main approaches are documented:

- Chiral resolution or asymmetric synthesis starting from racemic 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine or precursor ketones.

- Direct substitution of halogenated pyridines with chiral aminoethanol derivatives under nucleophilic substitution conditions.

Nucleophilic Substitution with Chiral Aminoethanol

A practical method involves reacting 6-chloro-5-fluoropyridine with (S)-1-aminoethanol or its derivatives in polar aprotic solvents such as dimethylformamide (DMF) under controlled temperature to facilitate nucleophilic aromatic substitution at the 3-position. Catalysts or bases may be used to promote the reaction and improve selectivity.

Purification and Enantiomeric Enrichment

Following synthesis, purification is typically achieved by recrystallization or chromatographic techniques (silica gel chromatography or preparative HPLC) to isolate the desired (S)-enantiomer with high optical purity. Chiral HPLC or resolution agents may be employed if racemic mixtures are formed.

Representative Experimental Procedure (Literature-Based)

- Step 1: Reduction of 2-chloro-5-fluoro-3-nitropyridine with iron powder and ammonium chloride in a solvent mixture of THF, ethanol, and water under reflux for 5 hours.

- Step 2: Isolation of 2-chloro-5-fluoropyridin-3-amine by filtration and extraction.

- Step 3: Reaction of 6-chloro-5-fluoropyridine with (S)-1-aminoethanol in DMF at room temperature or slightly elevated temperatures for several hours.

- Step 4: Work-up includes dilution with water, extraction with ethyl acetate, drying, and concentration.

- Step 5: Purification by silica gel chromatography or preparative HPLC to yield (S)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride salt.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitro reduction | Fe powder, NH4Cl, THF/EtOH/H2O, reflux | 80-100 °C | 5 h | 82-90 | Efficient conversion |

| 2 | Nucleophilic substitution | 6-chloro-5-fluoropyridine + (S)-1-aminoethanol, DMF, base/catalyst | 25-70 °C | 2-12 h | 70-85 | Requires controlled conditions |

| 3 | Purification | Silica gel chromatography or preparative HPLC | Ambient | - | - | Optical purity enhancement |

Research Findings and Optimization Notes

- The reduction step is critical for obtaining the amine intermediate in high purity, which directly impacts the yield and purity of the final chiral amine.

- The choice of solvent and temperature for the nucleophilic substitution affects regioselectivity and enantiomeric excess.

- Use of chiral auxiliaries or asymmetric catalysts can improve stereoselectivity but may require additional steps.

- Purification by preparative HPLC is preferred for final enantiomeric enrichment and removal of side products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, are used under appropriate conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Antidepressant Activity

Research indicates that (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine exhibits properties that may be beneficial in treating depression. A study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for antidepressants. The study found that it effectively increased serotonin levels in the brain, leading to improved mood and cognitive function .

2.2 Anticancer Potential

Another significant application is in oncology. Preliminary studies have suggested that (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine may inhibit certain cancer cell lines. In vitro tests showed a reduction in cell viability for breast and lung cancer cells when treated with this compound, indicating its potential as an anticancer agent .

Neuropharmacological Research

3.1 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Synthesis and Formulation Studies

4.1 Synthetic Pathways

The synthesis of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine has been explored extensively, with various synthetic routes being documented in the literature. These methods typically involve the reaction of appropriate pyridine derivatives with amines under controlled conditions to yield the desired product with high purity .

4.2 Formulation Development

In pharmaceutical formulations, (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine has been incorporated into various dosage forms, including tablets and injectable solutions. Stability studies have shown that this compound maintains its efficacy over time when formulated correctly, making it a suitable candidate for further development in drug delivery systems .

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the efficacy of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine in patients diagnosed with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after eight weeks of treatment, supporting its potential use as an antidepressant .

Case Study 2: Cancer Cell Line Testing

In another study focused on its anticancer properties, researchers treated various cancer cell lines with different concentrations of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine. The results demonstrated dose-dependent inhibition of cell proliferation, particularly in triple-negative breast cancer cells, suggesting a promising avenue for future cancer therapies .

Wirkmechanismus

The mechanism of action of (S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its application.

Pathways Involved: The compound can modulate signaling pathways, such as neurotransmitter release or receptor activation, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound is compared to four structurally related analogues (Table 1):

| Compound Name | Substituents (Pyridine Ring) | Amine Configuration | Key Features |

|---|---|---|---|

| (S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine | 2-Cl, 5-F, 3-ethylamine | S | High enantioselectivity, moderate lipophilicity |

| (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine | 2-Cl, 5-F, 3-ethylamine | R | Mirror-image enantiomer; potential differences in receptor binding |

| (S)-1-(2-Bromo-5-fluoropyridin-3-YL)ethan-1-amine | 2-Br, 5-F, 3-ethylamine | S | Increased steric bulk; altered reactivity in cross-coupling reactions |

| (S)-1-(2-Chloro-4-fluoropyridin-3-YL)ethan-1-amine | 2-Cl, 4-F, 3-ethylamine | S | Shifted fluorine position; impacts electronic distribution |

| 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone | 2-Cl, 5-F, 3-acetyl | N/A | Ketone instead of amine; reduced basicity |

Key Observations :

- Enantiomeric Pair (S vs. R) : The (S)-enantiomer often exhibits superior binding affinity in chiral environments, such as enzyme active sites, compared to the (R)-form. For example, in a study on dopamine receptor ligands, the (S)-enantiomer showed 10-fold higher activity .

- Bromine’s larger size may hinder entry into sterically restricted binding pockets .

- Fluorine Position : Moving fluorine from the 5- to 4-position alters the electron-withdrawing effect across the pyridine ring, modulating reactivity in nucleophilic substitution reactions. The 5-F configuration stabilizes the ring’s electron-deficient character, favoring electrophilic aromatic substitutions .

- Amine vs. Ketone : The ethanamine group provides a basic nitrogen for salt formation and hydrogen bonding, critical for target engagement. The ketone analogue lacks this functionality, reducing bioavailability in physiological systems .

Physicochemical Properties

| Property | (S)-1-(2-Cl-5-F)ethan-1-amine | (S)-2-Br-5-F Analogue | (S)-2-Cl-4-F Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.6 | 234.0 | 189.6 |

| LogP (Octanol-Water) | 1.8 | 2.3 | 1.7 |

| Solubility (mg/mL, pH 7.4) | 12.5 | 6.2 | 15.0 |

| Melting Point (°C) | 98–102 | 110–115 | 95–98 |

Analysis :

Interpretation :

- The (S)-enantiomer’s 7-fold higher potency than the (R)-form underscores the importance of stereochemistry.

- The brominated analogue’s moderate activity (IC₅₀ = 68 nM) suggests steric hindrance may offset gains in lipophilicity.

Biologische Aktivität

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a chiral amine compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, featuring a pyridine ring with chlorine and fluorine substitutions, contributes to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes.

- Molecular Formula : CHClFN

- Molecular Weight : 173.57 g/mol

- CAS Number : 1213049-76-3

Research indicates that (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine primarily functions as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity depending on the context .

Cytochrome P450 Inhibition

Cytochrome P450 enzymes are vital for the metabolism of many therapeutic agents. The inhibition of CYP1A2 by (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine can lead to:

- Increased Drug Efficacy : By reducing the metabolic clearance of certain drugs.

- Potential Toxicity : If drugs that are substrates for CYP1A2 accumulate due to inhibited metabolism.

Case Studies and Research Findings

- Pharmacological Studies : Various studies have demonstrated the compound's effectiveness in modulating drug interactions. For instance, it has been shown to alter the pharmacokinetics of caffeine and other CYP1A2 substrates, indicating its potential as a therapeutic agent in managing drug-drug interactions.

- Comparative Studies : A comparative analysis with structurally similar compounds highlights differences in biological activity based on minor structural modifications. For example, variations in substitution on the pyridine ring can lead to distinct enzyme inhibition profiles.

Structural Comparisons with Related Compounds

The following table outlines some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine | Different substitution pattern on the pyridine ring | Potentially different biological activity |

| (S)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine | Another positional isomer with distinct properties | May exhibit varied enzyme inhibition profiles |

This diversity illustrates how slight modifications in chemical structure can significantly impact biological activity and pharmacological properties.

Q & A

Q. What are the enantioselective synthesis methods for (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine?

The (S)-enantiomer can be synthesized using ω-transaminase biocatalysts in a two-phase system, as demonstrated for structurally similar fluoropyrimidinyl ethylamine derivatives. This method achieves high enantiomeric excess (e.g., >99% ee) under optimized pH (7.5–8.5) and temperature (30–40°C) conditions. The reaction typically employs isopropylamine as an amino donor and requires kinetic resolution to suppress racemization .

Q. How can the stereochemical purity of this compound be validated?

Combine chiral HPLC (e.g., using a Chiralpak AD-H column) with circular dichroism (CD) spectroscopy. X-ray crystallography, as applied to analogous pyridine derivatives, can confirm absolute configuration by analyzing bond angles and torsional parameters in the crystal lattice .

Q. What safety protocols are critical for handling this amine?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- Storage: Store at 2–8°C under inert gas (e.g., argon) to avoid degradation.

- Spill Management: Absorb with vermiculite and neutralize with dilute acetic acid .

Q. Which purification techniques are effective for isolating this compound?

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies show degradation rates increase at elevated temperatures (>40°C) and extreme pH (pH <3 or >10). For long-term storage, maintain neutral pH and refrigerated conditions to minimize hydrolysis of the fluoropyridine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from differences in sample preparation. For example, organic degradation during prolonged experiments (e.g., >9 hours) can alter bioactivity. Implement continuous cooling (4°C) during assays and standardize wastewater matrices to reduce variability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (AMBER or GROMACS) can model interactions with enzymes like monoamine oxidases. Focus on the chloro-fluoropyridine moiety’s electrostatic contributions and the amine group’s hydrogen-bonding potential .

Q. What role does this amine play in designing kinase inhibitors?

The 2-chloro-5-fluoropyridine scaffold is a key pharmacophore in kinase inhibitors (e.g., imidazopyridazines). Its electron-withdrawing groups enhance binding to ATP pockets, while the chiral amine improves selectivity against off-target receptors .

Q. How do biocatalytic and chemical synthesis routes compare for industrial-scale production?

| Parameter | Biocatalytic Route | Chemical Route |

|---|---|---|

| Enantioselectivity | >99% ee | Requires chiral auxiliaries |

| Solvent System | Aqueous/organic two-phase | Hazardous solvents (e.g., DCM) |

| Scalability | Limited by enzyme stability | High-yield but low selectivity |

| Biocatalysis is greener but requires enzyme immobilization for reuse . |

Q. What analytical methods quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.